

BMS-310705: A Technical Guide to a Novel Tubulin Polymerization Agent

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B15567588

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Introduction

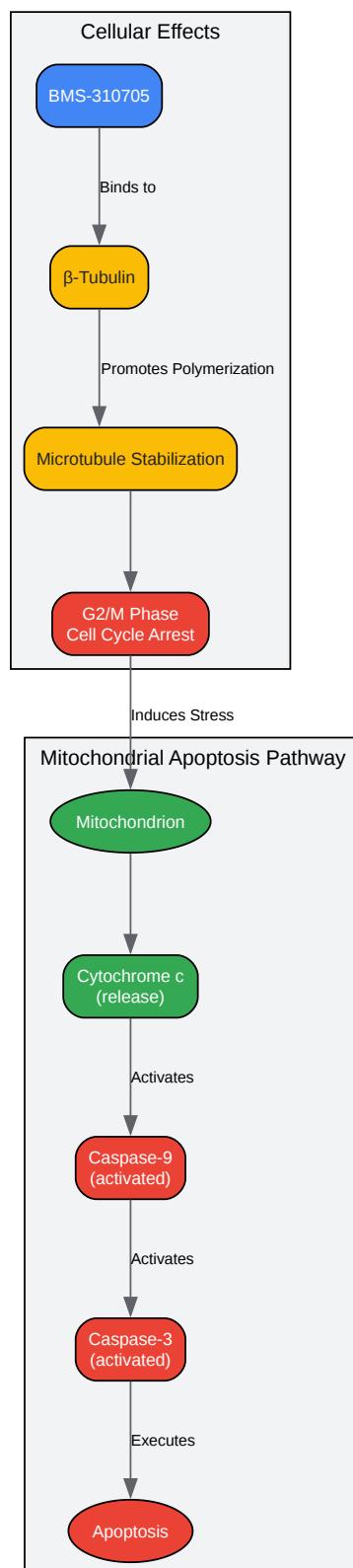
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.^{[1][2]} Developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology, it was investigated for its potential as an anticancer therapeutic.^[3] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, leading to microtubule stabilization, cell cycle arrest, and ultimately, apoptosis.^[4] A key structural feature of BMS-310705 is an amino group at the C21 position of the methylthiazole ring, which enhances its chemical stability and water solubility, allowing for a cremophore-free formulation.^{[1][2]} Although it showed promising preclinical activity and entered Phase I clinical trials, its clinical development appears to have been discontinued.^{[1][3]} This guide provides an in-depth overview of the technical details of BMS-310705, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.

Mechanism of Action: Tubulin Polymerization and Apoptosis Induction

BMS-310705 functions as a microtubule-stabilizing agent, interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division.^[4] By binding to β -tubulin, it promotes the polymerization of tubulin dimers into stable

microtubules, leading to an arrest of the cell cycle in the G2/M phase.[4] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.

The primary apoptotic pathway activated by BMS-310705 is the intrinsic, or mitochondrial, pathway. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol, which was observed 12 hours after treatment in preclinical studies.[5] The release of cytochrome c leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown no activation of caspase-8, indicating that the extrinsic apoptotic pathway is not significantly involved.[5]



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Caption: Signaling pathway of BMS-310705-induced apoptosis.

Quantitative Data

In Vitro Cytotoxicity

BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those with resistance to taxanes.

Cell Line	Cancer Type	IC50 (nM)	Notes
KB-31	Cervical Cancer	0.8	More potent than Epothilone B (IC50 = 1.2 nM)
OC-2	Ovarian Cancer	Not specified	0.05 μ M reduced cell survival significantly more than paclitaxel. [5]
NSCLC-3	Non-Small Cell Lung Cancer	Not specified	Apoptosis induction observed. [1]
NSCLC-7	Non-Small Cell Lung Cancer	Not specified	Apoptosis induction observed. [1]

Note: More comprehensive IC50 data across a wider panel of cell lines would be beneficial for a complete activity profile.

Apoptosis Induction

Treatment with BMS-310705 leads to a time- and dose-dependent increase in apoptosis.

Cell Line	Concentration	Time Point	Apoptotic Cells (%)
OC-2	Not specified	24 h	>25%

Note: More detailed dose-response and time-course data would provide a more complete understanding of the apoptotic effects.

Phase I Clinical Trial Data

BMS-310705 was evaluated in Phase I clinical trials with two different dosing schedules.

Parameter	Value
Dosing Schedules	
Schedule 1	Days 1, 8, and 15, every 4 weeks
Schedule 2	Days 1 and 8, every 3 weeks
Dose Range Tested	5-30 mg/m ² /week
Maximum Tolerated Dose (MTD)	
Schedule 1	15 mg/m ² /week
Schedule 2	20 mg/m ² /week
Dose-Limiting Toxicity	Diarrhea
Other Common Toxicities	Neurotoxicity (paraesthesia), asthenia, myalgia
Pharmacokinetics	Linear, short half-life
Objective Responses	5 reported

Data from a study with a once-weekly every 3 weeks schedule:[1]

Parameter	Value
Dose Range Tested	0.6-70 mg/m ²
Maximum Tolerated Dose (MTD)	20 mg/m ² and 40 mg/m ² in two different studies
Half-life (t _{1/2})	33-42 h
Clearance (Cl)	17 L/h/m ²
Volume of Distribution (V _d)	443-494 L/m ²

Preclinical Pharmacokinetics

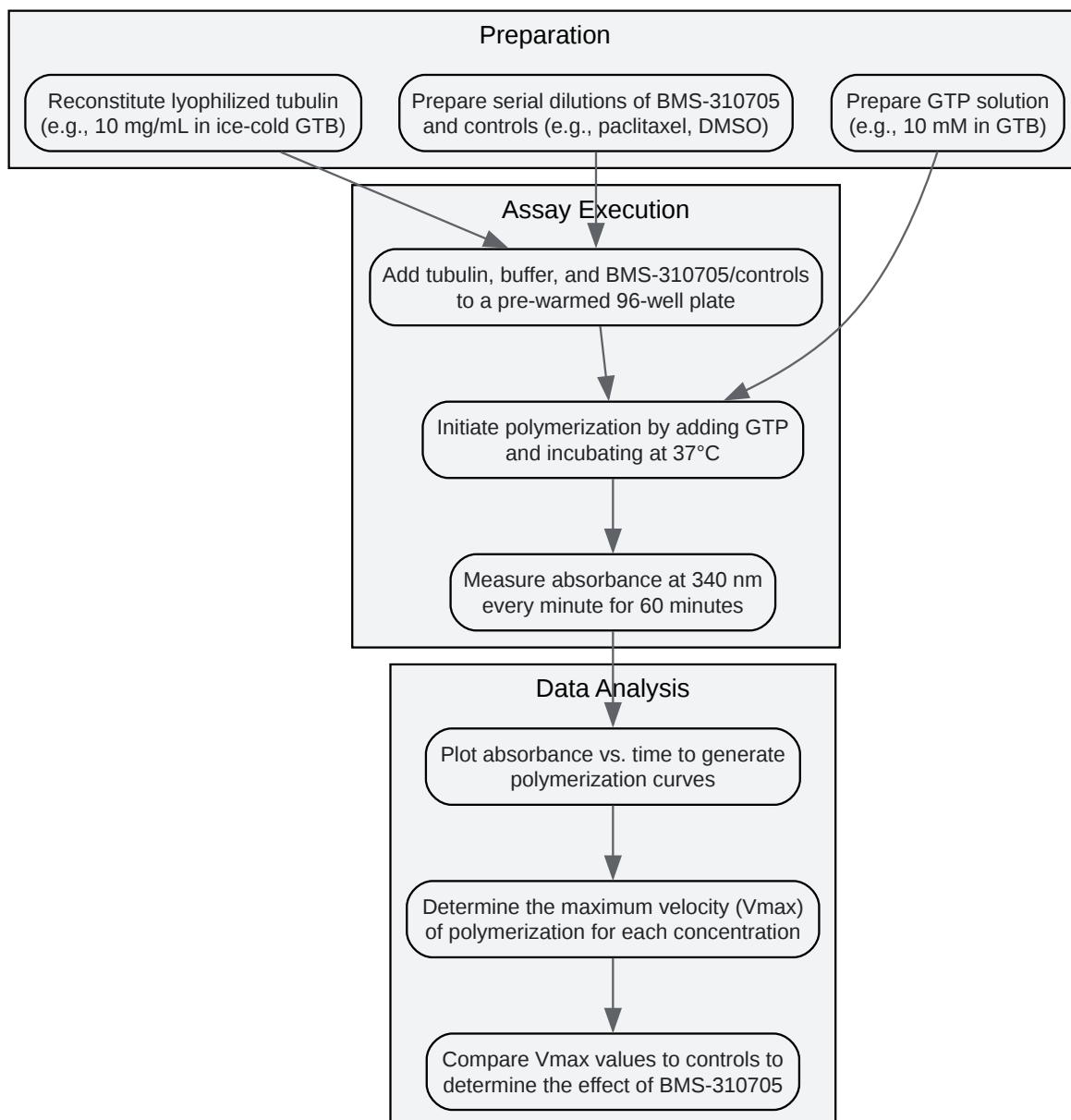
Species	Systemic Clearance (mL/min/kg)	Volume of Distribution (Vss; L/kg)	Oral Bioavailability (%)
Mice	152	38	21
Rats	39	54	34
Dogs	25.7	4.7	40

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of BMS-310705.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of BMS-310705 on the polymerization of purified tubulin by monitoring the increase in turbidity.

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Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
- GTP solution
- BMS-310705
- Positive control (e.g., paclitaxel)
- Negative control (vehicle, e.g., DMSO)
- 96-well clear, flat-bottom microplate
- Temperature-controlled microplate reader

Procedure:

- Reagent Preparation:
 - Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice.
 - Prepare serial dilutions of BMS-310705 and controls in GTB.
 - Prepare a working solution of GTP (e.g., 1 mM final concentration).
- Reaction Setup (on ice):
 - In a pre-warmed 96-well plate, add the desired concentrations of BMS-310705 or controls.
 - Add the tubulin solution to each well.
- Initiation and Measurement:
 - To initiate polymerization, add the GTP working solution to each well.
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.

- Measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis:
 - Plot the absorbance at 340 nm against time to generate polymerization curves.
 - Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.
 - Normalize the Vmax values to the vehicle control to determine the effect of BMS-310705 on tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of BMS-310705 by measuring the metabolic activity of cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- BMS-310705
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well tissue culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

- Compound Treatment:
 - Treat the cells with various concentrations of BMS-310705 for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
- MTT Incubation:
 - Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization:
 - Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the log of the BMS-310705 concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of BMS-310705 on cell cycle distribution using flow cytometry.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- BMS-310705
- Phosphate-buffered saline (PBS)

- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting:
 - Treat cells with different concentrations of BMS-310705 for a specific time (e.g., 24 hours).
 - Harvest the cells by trypsinization and wash with PBS.
- Fixation:
 - Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Staining:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer.
- Data Analysis:
 - Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Materials:

- Cancer cell lines of interest
- BMS-310705
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cytochrome c, anti-PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification:
 - Treat cells with BMS-310705, then lyse the cells to extract total protein.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against the target proteins.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detection and Analysis:
 - Add ECL substrate and capture the chemiluminescent signal.
 - Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine changes in protein expression.

Conclusion

BMS-310705 is a potent tubulin polymerization agent that induces G2/M cell cycle arrest and apoptosis through the mitochondrial pathway. Its enhanced water solubility and chemical stability offered advantages over earlier microtubule-targeting agents. Although its clinical development has been halted, the data gathered from preclinical and early clinical studies provide valuable insights into the mechanism of action of epothilone B analogs and can inform the development of future anticancer therapeutics targeting the microtubule network. This technical guide serves as a comprehensive resource for researchers interested in the properties and experimental evaluation of BMS-310705 and similar compounds.

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